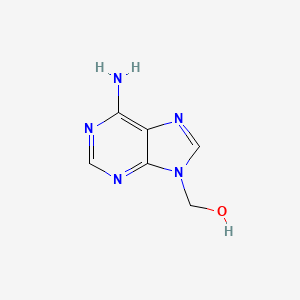

(6-amino-9H-purin-9-yl)methanol

Description

Significance of Adenine (B156593) and its N9-Substituted Analogs in Nucleoside and Nucleotide Chemistry

Adenine, a key purine (B94841) base, is integral to the structure of nucleosides and nucleotides, which are the building blocks of nucleic acids (DNA and RNA) and the primary currency of energy in cells (adenosine triphosphate or ATP). The N9 position of adenine is naturally linked to a ribose or deoxyribose sugar moiety, forming the nucleosides adenosine (B11128) and deoxyadenosine (B7792050), respectively.

In the realm of chemical biology, the synthesis of analogs where the sugar is replaced by other substituents at the N9 position has been a highly fruitful strategy. These N9-substituted adenine analogs can mimic natural nucleosides and interact with a wide array of biological targets, including enzymes and receptors. By doing so, they can act as inhibitors, modulators, or probes of biological pathways. For instance, many antiviral drugs are N9-substituted purine analogs that, once phosphorylated within the cell, can be incorporated into growing viral DNA or RNA chains, leading to chain termination and inhibition of viral replication. This approach has been particularly successful in the development of treatments for viral infections caused by herpes viruses, HIV, and hepatitis B virus. nih.gov

Historical Context of (6-Amino-9H-purin-9-yl)methanol Analogs as Bioactive Scaffolds

The journey of purine analogs as therapeutic agents began with the synthesis of compounds designed as antimetabolites for cancer therapy. Over the decades, the focus expanded, and the adenine scaffold emerged as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The development of acyclic nucleoside phosphonates (ANPs), where an acyclic side chain terminating in a phosphonate (B1237965) group is attached to the N9 position of adenine, marked a significant milestone. nih.gov These compounds, such as Tenofovir (B777) and Adefovir, have become cornerstone therapies for HIV and HBV infections. nih.govnih.gov

The structure of this compound, featuring a simple hydroxymethyl group at the N9 position, represents a fundamental acyclic nucleoside analog. While this specific compound may serve as a synthetic precursor, its structural motif is central to a broad class of bioactive molecules. Research into analogs of this compound has been driven by the quest for compounds with improved biological activity, selectivity, and pharmacokinetic properties. The synthesis of purine conjugates with amino acids and other functional groups at various positions, including N9, has been a consistent strategy in the search for novel therapeutic agents against a range of diseases, from infections to cancer. nih.gov

Scope and Research Focus of this compound Related Structures

The research landscape for this compound and its analogs is broad, primarily focusing on the discovery of new therapeutic agents. A significant area of investigation is in antiviral research, where the goal is to design molecules that can be selectively activated by viral enzymes or that can inhibit key viral processes like replication. nih.govmdpi.com Another major focus is in oncology, where N9-substituted purine derivatives are being explored for their ability to induce apoptosis in cancer cells, inhibit tumor growth, or modulate the activity of protein kinases that are often dysregulated in cancer. tubitak.gov.trnih.gov

Current research often involves the synthesis of libraries of related compounds with systematic variations in the N9-substituent and other positions of the purine ring. tubitak.gov.tr These libraries are then screened against various biological targets to identify lead compounds. For example, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have shown significant cytotoxic activity against several cancer cell lines. nih.gov Furthermore, computational modeling and structure-activity relationship (SAR) studies play a crucial role in guiding the design of new analogs with enhanced potency and reduced toxicity. nih.gov The ultimate aim is to develop novel drugs for a variety of conditions, including viral infections, cancer, and inflammatory diseases. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₇N₅O | sigmaaldrich.com |

| Molar Mass | 165.15 g/mol | sigmaaldrich.com |

| CAS Number | 95121-23-6 | chemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | RRSMDINEEZCXNV-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Biological Activities of Selected N9-Substituted Purine Analogs

| Compound | Target/Activity | Finding | Source |

| N9-(3-diethylphosphonyl)phenyl-adenine | AMPK Activator | Showed >500% AMPK activity compared to AMP control at 30 nM. | google.com |

| 6-(4-chlorophenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | Anticancer | Exhibited notable cytotoxic activity against Huh7, HCT116, and MCF7 cancer cell lines, surpassing 5-Fluorouracil and Fludarabine. | tubitak.gov.tr |

| N-(purin-6-yl)-ω-amino acid derivatives | Anticancer | Showed high cytotoxic activity against various human tumor cell lines, acting as inhibitors of DNA biosynthesis. | nih.gov |

| Istradefylline Derivatives (Adenine-based) | A2A Receptor Antagonists | Novel derivatives with a propargyl substituent at N9 showed high affinity for the A2A receptor. | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(6-aminopurin-9-yl)methanol |

InChI |

InChI=1S/C6H7N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-2,12H,3H2,(H2,7,8,9) |

InChI Key |

RRSMDINEEZCXNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 9h Purin 9 Yl Methanol and Structural Analogs

N-Alkylation Strategies for Purine (B94841) Ring Systems

The alkylation of the purine ring is a fundamental process in the synthesis of a vast array of biologically significant molecules. The purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, possesses multiple nitrogen atoms (N1, N3, N7, and N9) that are potential sites for alkylation. nih.gov Consequently, achieving regioselectivity is a primary challenge in the synthesis of N-substituted purine derivatives.

Direct Alkylation at the N9-Position of Adenine (B156593) Derivatives

The ratio of N7 to N9 isomers can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. For instance, studies on the alkylation of 6-chloropurine (B14466) have shown that direct alkylation generally leads to a mixture of N7 and N9 derivatives. acs.org However, optimization of reaction conditions, such as the use of specific bases like tetrabutylammonium (B224687) hydroxide, has been shown to improve the regioselective yield of the N9 product. researchgate.net The steric properties of substituents on the purine ring can also govern the product ratio; for example, the N7/N9 isomer ratio in the acylation of adenine anions is influenced by the steric bulk of a substituent at the N6-position. researchgate.net

Regioselective Synthesis of N9-Substituted Purines

To overcome the limitations of direct alkylation, several regioselective methods have been developed to specifically target the N9 position of the purine ring. These strategies are crucial for the efficient synthesis of compounds like (6-amino-9H-purin-9-yl)methanol and its analogs.

Key Regioselective Synthetic Methods:

| Method | Description | Key Features | Citations |

| Vorbrüggen Glycosylation | A silylation method that involves reacting a silylated purine base with a sugar halide or acetate (B1210297), typically in the presence of a Lewis acid catalyst. | Generally used for nucleoside synthesis, it reliably yields the thermodynamically favored N9 isomer. acs.orgnih.gov | acs.orgnih.gov |

| Mitsunobu Reaction | This reaction couples an alcohol with a nucleophilic purine under the action of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). | A versatile method for forming C-N bonds under mild conditions. It has been successfully used to couple various alcohols, including those on carbocyclic scaffolds, to the N9 position of purines. researchgate.netacs.org | researchgate.netacs.org |

| Palladium-Mediated Coupling | A palladium(0)-catalyzed reaction, often an allylic substitution, that couples a purine with a suitable substrate, such as an allylic acetate on a carbocyclic ring. | Offers high efficiency and stereospecificity, particularly for the synthesis of carbocyclic nucleoside analogs. acs.orgacs.org | acs.orgacs.org |

| β-Cyclodextrin Assistance | Utilizes β-cyclodextrin as a phase-transfer catalyst and a host molecule in an aqueous medium. | The cavity of the β-cyclodextrin sterically blocks the N7 position of the purine, directing alkylation almost exclusively to the N9 position, achieving N9/N7 selectivity greater than 99:1. researchgate.net | researchgate.net |

| TBAF-Assisted Synthesis | Employs tetrabutylammonium fluoride (B91410) (TBAF) to facilitate the N-alkylation of purines. | This method is notable for its mild reaction conditions, high yields, and excellent N9 selectivity, with reactions often completing in a very short time. researchgate.net | researchgate.net |

| Enzymatic Synthesis | Uses enzymes, such as nucleoside phosphorylases, to catalyze the transglycosylation reaction between a purine base and a ribose donor. | Offers exceptional regioselectivity and stereoselectivity, producing the desired N9-β-anomer under environmentally benign conditions. nih.gov | nih.gov |

Role of Protecting Groups in Purine Nucleobase Functionalization

The use of protecting groups is an indispensable strategy in the chemical synthesis of purine derivatives. rsc.org These groups temporarily block reactive sites on the molecule, preventing undesired side reactions and directing the desired chemical transformation. In the context of synthesizing N9-substituted adenines, protecting groups are primarily used for the exocyclic amino group (N6) and, in the case of nucleoside synthesis, the hydroxyl groups of the sugar moiety.

Protecting groups can also play a role in directing the regioselectivity of alkylation. For instance, the introduction of a temporary protecting group at the N9 position, such as a tert-butoxycarbonyl (Boc) group, can be used to direct subsequent alkylation to the N7 position. nih.gov Following the N7-alkylation, the N9-Boc group can be selectively removed, yielding the N7-substituted purine. This demonstrates how protecting groups are not just for blocking reactivity but also for steering the outcome of a reaction.

Construction of Carbon-Oxygen and Heteroatom-Containing Linkers at the N9-Position

The linker attached to the N9 position of the purine ring is a critical determinant of the compound's biological activity. The target molecule, this compound, features a simple hydroxymethyl linker (-CH₂OH), which contains a carbon-oxygen bond. The synthesis of such linkers and their more complex carbocyclic counterparts is a key area of research.

Synthesis of Carbocyclic Analogs of this compound

Carbocyclic nucleoside analogs are a significant class of compounds in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene (B1212753) group (-CH₂-). acs.org This modification renders the molecule resistant to both acidic and enzymatic hydrolysis of the glycosidic bond, which can enhance metabolic stability and bioavailability. acs.orgwgtn.ac.nz The sugar mimic is typically a cyclopentane (B165970) or cyclopentene (B43876) ring. wgtn.ac.nz

The construction of the cyclopentane or cyclopentene core is a critical aspect of synthesizing carbocyclic nucleoside analogs. These strategies often involve complex multi-step syntheses to establish the desired stereochemistry.

Common Strategies for Carbocycle Formation:

Cycloaddition Reactions:

Diels-Alder Reaction: A powerful tool for forming six-membered rings, which can then be transformed into cyclopentane systems. A hetero-Diels-Alder reaction involving cyclopentadiene (B3395910) has been used to create a bicyclic isoxazolidine, a versatile intermediate for carbocyclic analog synthesis. acs.orgacs.org

[3+2] Cycloaddition: This method directly constructs the five-membered ring. Copper-catalyzed [3+2] cycloadditions between cyclopropylamines and alkenes can produce aminated cyclopentane derivatives. organic-chemistry.org Similarly, enantioselective [3+2] cycloadditions have been reported for synthesizing chiral carbocyclic analogs. nih.gov

Synthesis from Chiral Precursors:

Many synthetic routes begin with readily available chiral molecules to control the stereochemistry of the final product. For example, norbornadiene has been used as a starting material to synthesize a key cyclopentanone (B42830) intermediate. beilstein-journals.org Another approach involves using derivatives of camphor (B46023) to prepare the cyclopentane core, such as (1R,cis)-3-(aminomethyl)-1,2,2-trimethylcyclopentylmethanol, which is then elaborated to attach the purine base. nih.gov

Functional Group Interconversions:

Once a basic carbocyclic scaffold is formed, a series of functional group manipulations is often required to introduce the necessary hydroxyl and amino groups that will mimic the natural sugar and allow for coupling with the purine base. These steps can include reductions, oxidations, and stereochemical inversions. acs.orgacs.org

The final step in many of these syntheses is the crucial coupling of the pre-formed carbocycle to the adenine base, typically using one of the N9-regioselective methods described previously, such as a Mitsunobu reaction or a palladium-catalyzed coupling. acs.orgacs.org

Synthesis of Furanose, Oxathiolane, and Dioxane Ring Analogs

The modification of the heterocyclic ring system in nucleoside analogs provides a rich avenue for discovering new bioactive compounds. The synthesis of furanose, oxathiolane, and dioxane ring analogs of this compound involves several key chemical transformations.

Glycosylation Reactions for Nucleoside Mimics

Glycosylation is a fundamental reaction for the synthesis of nucleoside mimics, but it presents a significant challenge in selectivity. The nucleobase itself is often more nucleophilic than the desired hydroxyl group of the sugar analog, leading to undesired side reactions. nih.gov To overcome this, specific catalysts and reaction conditions have been developed. For example, the use of indium(III) triflate as a promoter can favor O-glycosylation by facilitating the transfer of the glycosyl donor from the nucleobase to the hydroxyl group. nih.gov Both thioglycoside and Schmidt imidate donors have been successfully employed in these reactions. nih.gov

The stereoselectivity of glycosylation is a critical factor, and the reaction mechanism can range between SN1 and SN2 pathways. acs.org Understanding the conformational energy landscape of the intermediate glycosyl oxocarbenium ions is key to predicting and controlling the stereochemical outcome. acs.org

Epoxide Ring-Opening Reactions for Analog Generation

Epoxide ring-opening reactions are a versatile tool for generating a variety of nucleoside analogs with diverse functional groups. thieme-connect.de These reactions are typically stereospecific, proceeding via an SN2 mechanism where the nucleophile attacks the least substituted carbon of the epoxide, leading to an inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of two new functional groups in a controlled manner. thieme-connect.de

The use of chiral catalysts can render these ring-opening reactions enantioselective, which is particularly valuable for the synthesis of chiral nucleoside analogs from meso-epoxides. acs.org For example, chromium salen complexes have been shown to be effective catalysts for the enantioselective ring-opening of various epoxides with nucleophiles like azides. acs.org The reaction can also be performed in aqueous media, which can enhance both the rate and selectivity of the reaction. semanticscholar.org

| Reaction Type | Key Features | Catalysts/Reagents | Significance |

| Glycosylation | Selective O-glycosylation of nucleoside hydroxyls. nih.gov | Indium(III) triflate, thioglycosides, Schmidt imidates. nih.gov | Crucial for forming the bond between the purine base and the sugar mimic. nih.gov |

| Epoxide Ring-Opening | Stereospecific introduction of two functional groups. thieme-connect.demasterorganicchemistry.com | Basic nucleophiles (e.g., HO-, RO-), chiral catalysts (e.g., chromium salen complexes). masterorganicchemistry.comacs.org | Generates diverse analogs with controlled stereochemistry. thieme-connect.deacs.org |

Enantioselective Approaches to Heterocyclic Ring Systems

The development of enantioselective methods for synthesizing heterocyclic ring systems is paramount for producing single-enantiomer drugs. thieme-connect.de A variety of strategies have been employed to achieve this, moving beyond classical approaches that rely on chiral starting materials. thieme-connect.de

Catalytic asymmetric synthesis has emerged as a powerful tool. thieme-connect.de For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cycloadditions, have been used to create chiral carbocyclic nucleosides. thieme-connect.de Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. nih.gov Furthermore, enzymatic reactions are gaining traction for their high stereoselectivity. For example, a bacterial glycosyltransferase has been used for the 3'-O-β-glycosylation of nucleoside analogs with high efficiency. chemrxiv.org

Introduction of Hydroxymethyl Moieties and Further Functionalization

The introduction of a hydroxymethyl group (-CH₂OH) can significantly impact the biological activity and physicochemical properties of a molecule. nih.gov This functional group can be introduced through various synthetic methods. A common approach is hydroxymethylation, which often involves the use of formaldehyde (B43269) in a basic medium. nih.gov

This moiety is often crucial for the biological activity of nucleoside analogs, as it can be a site for phosphorylation, a necessary step for activation in many cases. nih.gov The presence of a hydroxymethyl group can also improve water solubility, which is beneficial for parenteral administration. nih.gov

Further functionalization of the hydroxymethyl group or other parts of the molecule can lead to the development of new analogs with improved properties. For example, the hydroxyl group can be esterified to create prodrugs with enhanced bioavailability. nih.gov

Synthesis of Novel Conjugates and Prodrugs

The development of conjugates and prodrugs is a key strategy to improve the therapeutic profile of active compounds. researchgate.net Purine analogs, including derivatives of this compound, are often modified to enhance their delivery, targeting, and efficacy. wikipedia.orgmdpi.com

One common approach is to create ester prodrugs of the hydroxymethyl group to improve oral bioavailability. nih.gov For instance, mono- and diesters of a penciclovir (B1679225) analog were synthesized and evaluated, with the monoisobutyrate showing the most efficient absorption and metabolism. nih.gov

Phosphoramidate (B1195095) and Phosphonate (B1237965) Prodrug Design

The development of phosphoramidate and phosphonate prodrugs represents a key strategy to enhance the therapeutic potential of nucleoside analogs. These approaches aim to improve cellular uptake, bioavailability, and metabolic stability by masking the phosphate (B84403) or phosphonate group.

Phosphoramidate Prodrugs:

The ProTide technology is a prominent phosphoramidate prodrug approach that has been successfully applied to various nucleoside analogs. nih.gov This strategy involves masking the hydroxyl groups of a monophosphate with an aromatic group and an amino acid ester. nih.gov These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate within the cell. nih.gov

The general synthesis of a phosphoramidate prodrug of a purine analog involves the reaction of the parent nucleoside with a phosphorylating agent, followed by coupling with an amino acid ester. A common phosphorylating agent is phenyl dichlorophosphate. The resulting phosphoramidate is often a mixture of diastereomers at the phosphorus center, which can sometimes be separated by chromatography.

Key findings from research in this area have highlighted several important structure-activity relationships:

The choice of amino acid can significantly impact the activity of the prodrug. For example, L-alanine has often been shown to be a preferred amino acid for enhancing antiviral activity. nih.gov

The nature of the aryl group also plays a role, with electron-withdrawing substituents on the phenyl ring sometimes leading to decreased potency. nih.gov

Phosphonate Prodrugs:

Phosphonate prodrugs offer an alternative to phosphoramidates, often exhibiting improved stability. A common strategy for creating phosphonate prodrugs is the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) group. These prodrugs are enzymatically cleaved to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde to yield the active phosphonate.

The synthesis of phosphonate prodrugs typically involves the alkylation of the purine base with a suitable side chain containing the phosphonate moiety, which is often protected as a dialkyl ester. Subsequent dealkylation and conversion to the acyloxyalkyl ester prodrug yields the final compound.

The following table summarizes key features of representative phosphoramidate and phosphonate prodrugs of purine analogs:

| Prodrug Type | Parent Nucleoside Analog | Masking Groups | Key Synthetic Step |

| Phosphoramidate | Adenosine (B11128) Analog | Phenyl, L-Alanine methyl ester | Phosphorylation and coupling |

| Phosphonate | 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA) | Pivaloyloxymethyl (POM) | Alkylation and esterification |

Amino Acid and Peptide Conjugation Strategies

The conjugation of amino acids and peptides to purine analogs is another effective strategy to improve their pharmacological properties. These conjugates can enhance solubility, facilitate transport across cell membranes, and target specific tissues or cell types.

Amino Acid Conjugation:

Amino acids can be conjugated to the purine ring at various positions, most commonly at the N9 or C6 position. For N9-substituted purine analogs, an amino acid can be incorporated into the substituent itself. For example, solid-phase synthesis has been employed to create purine derivatives bearing an α-amino acid motif at the N9 position. nih.gov This approach involves the acylation of a polymer-supported amine with an Fmoc-protected amino acid, followed by arylation with a dihalopyrimidine and subsequent cyclization to form the purine ring. nih.gov

Peptide Conjugation:

Peptides, particularly cell-penetrating peptides (CPPs), can be conjugated to purine analogs to enhance their cellular uptake. The conjugation can be achieved through various chemical linkages, including amide bonds and disulfide bridges. rsc.org Post-synthetic conjugation is a common method where the peptide and the purine analog are synthesized separately and then linked together. rsc.org The choice of linker is crucial and can influence the stability and release of the drug.

Research into peptide-adenine conjugates has explored direct anchoring of the peptide to the exocyclic N6 amine of adenine. teledynelabs.com However, this can sometimes lead to the formation of undesired side products. teledynelabs.com Alternative strategies involve the use of linkers to connect the peptide to the purine scaffold. teledynelabs.com

The table below outlines different strategies for amino acid and peptide conjugation to purine analogs:

| Conjugate Type | Purine Analog | Linkage Position | Conjugation Method |

| Amino Acid Conjugate | 9-Substituted Guanine (B1146940) | N9-substituent | Solid-phase synthesis |

| Peptide Conjugate | Adenine | N6-amino group | Direct anchoring or linker-mediated |

Purification and Isolation Techniques for N9-Substituted Purine Analogs

The purification and isolation of N9-substituted purine analogs are critical steps in their synthesis to ensure high purity for biological evaluation. A variety of chromatographic techniques are commonly employed for this purpose.

Chromatographic Methods:

Silica (B1680970) Gel Chromatography: This is a widely used technique for the purification of purine derivatives. nih.gov The choice of eluent system is crucial and depends on the polarity of the compound. For non-polar N9-substituted purines, a mixture of hexane (B92381) and ethyl acetate is often effective. nih.gov For more polar analogs, a gradient of dichloromethane (B109758) and methanol (B129727) may be required. nih.gov The use of basic modifiers like triethylamine (B128534) can sometimes be necessary to prevent peak tailing for basic purine compounds. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification of polar N9-substituted purine analogs. C18 columns are commonly used, and the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to achieve sharp peaks and good separation. nih.gov

Amine Columns: Amine-functionalized silica columns offer an alternative stationary phase for the purification of purine compounds. nih.gov These columns are less polar than unmodified silica and can provide different selectivity, which can be advantageous for separating closely related analogs. nih.gov

Other Isolation Techniques:

Crystallization: When applicable, crystallization can be a highly effective method for obtaining very pure N9-substituted purine analogs. The choice of solvent system for crystallization is determined by the solubility of the compound.

Sublimation: In some cases, sublimation has been used for the direct isolation of purines from complex mixtures. teledynelabs.com This technique involves heating the sample under reduced pressure to vaporize the target compound, which is then collected on a cold surface. teledynelabs.com

The selection of the most appropriate purification technique depends on the specific properties of the N9-substituted purine analog, including its polarity, solubility, and stability. A combination of these methods may be necessary to achieve the desired level of purity.

Structural Characterization and Conformational Analysis of 6 Amino 9h Purin 9 Yl Methanol Analogs

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in determining the molecular structure of (6-amino-9H-purin-9-yl)methanol analogs in both solution and solid states. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, HSQC, ROESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments provide a wealth of information regarding the molecular framework, connectivity, and spatial proximity of atoms.

In the study of analogs such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025), a comprehensive set of NMR data is crucial for unambiguous structure confirmation. mdpi.com The ¹H-NMR spectrum of this analog reveals characteristic signals for the olefinic protons, the adenine (B156593) ring protons, and the protons of the carbocyclic fragment. mdpi.com The ¹³C-NMR spectrum complements this by identifying the carbons of the C=C double bond and the CH-OH group. mdpi.com

Two-dimensional NMR techniques are indispensable for assigning these signals accurately.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, establishing the connectivity of adjacent protons. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. mdpi.comresearchgate.net

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a representative analog, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. mdpi.com

Table 1: ¹H NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol

| Proton Signal | Chemical Shift (ppm) | Multiplicity |

| Olefinic Protons | 5.60–5.68 | m |

| Olefinic Protons | 5.87–5.96 | m |

| Adenine H-2 | 8.51 | s |

| Adenine H-8 | 8.63 | s |

Data recorded on a Bruker Avance 400 instrument in DMSO-d₆. mdpi.com

Table 2: ¹³C NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol

| Carbon Signal | Chemical Shift (ppm) |

| C=C | 123.2 |

| C=C | 131.2 |

| CH-OH | 78.7 |

Data recorded on a Bruker Avance 400 instrument in DMSO-d₆. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound analog, such as (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, displays characteristic absorption bands. mdpi.com These include bands corresponding to the amino group (N-H stretching), the hydroxyl group (O-H stretching), and the double bonds within the purine (B94841) and carbocyclic rings (C=N and C=C stretching). mdpi.com Specifically, the IR spectrum of this analog shows characteristic bands for the amino group of the purine fragment at 3304 and 3144 cm⁻¹, the OH group at 1689 cm⁻¹, and C=N and C=C double bonds in the range of 1510–1605 cm⁻¹. mdpi.com Studies on adenine itself have provided a detailed assignment of its vibrational modes, which serves as a reference for its derivatives. acs.orgresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for a this compound Analog

| Functional Group | Wavenumber (cm⁻¹) |

| Amino (N-H) | 3304, 3144 |

| Hydroxyl (O-H) | 1689 |

| C=N, C=C | 1510–1605 |

Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, the structure of (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol was confirmed by HRMS, which established its chemical formula. mdpi.com This technique is crucial for verifying the identity of newly synthesized analogs.

X-ray Crystallography of this compound Derivatives and Their Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions of this compound derivatives.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction studies on suitable crystals of this compound analogs can provide a detailed three-dimensional model of the molecule. For example, the molecular and crystal structure of (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride has been determined using this method. mdpi.com Such analyses confirm the connectivity established by NMR and provide precise geometric parameters. Similarly, the crystal structure of a copper(I) bromide complex with a 3-allyl-substituted adenine derivative, 6-amino-3-(prop-2-en-1-yl)-9H-purin-3-ium, has been elucidated, revealing the coordination of the metal ion and the geometry of the purine cation. mdpi.com

Table 4: Crystallographic Data for a (6-Amino-9H-purin-3-yl) Cation Complex

| Parameter | Value |

| Compound | [(C₅H₅N₅(C₃H₅))₂Cu₄Br₆] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| β (°) | 100.681(3) |

| V (ų) | 1367.72(7) |

Data for 6-amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide at 150 K. mdpi.com

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The adenine moiety in this compound and its analogs contains multiple hydrogen bond donor and acceptor sites, namely the N1, N3, and N7 atoms, and the exocyclic amino group at C6. These sites can participate in intricate hydrogen bonding networks, which play a crucial role in the formation of supramolecular assemblies. acs.org The analysis of crystal structures reveals how these molecules interact with each other and with co-crystallized molecules, such as solvents or other co-formers.

Conformational Preferences and Stereochemical Elucidation

The biological activity of purine analogs is intrinsically linked to their three-dimensional shape and stereochemistry. The elucidation of these features is critical, and studies on related compounds, such as N-(purin-6-yl)dipeptides, highlight the stereochemical complexities that can arise during synthesis.

One significant challenge is the racemization of chiral centers. For instance, in the synthesis of N-(purin-6-yl)dipeptides, coupling N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent was found to be accompanied by significant racemization of the α-amino acid's chiral center. This process resulted in a mixture of (S,S)- and (R,S)-diastereomers, often in a nearly 6:4 ratio. To overcome this, an alternative synthetic approach involving the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with pre-synthesized dipeptides was successfully employed to yield individual, enantiomerically pure (S,S)-diastereomers. The enantiomeric purity of the final compounds was rigorously confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Further investigations into the racemization mechanism explored whether the nitrogen atoms of the purine's imidazole (B134444) ring were involved. To test this, structural analogs like N-(9-benzylpurin-6-yl)-(S)-alanine were synthesized. It was discovered that coupling this compound also led to racemization, suggesting that the imidazole fragment does not play a decisive role in this specific stereochemical instability. The most favorable conformations of 9-substituted adenine analogs have been established using a combination of computer graphics modeling and 1H NMR techniques, confirming the importance of stereochemical properties for their biological interactions. oup.com

Table 1: Stereochemical Outcomes in the Synthesis of N-(purin-6-yl)dipeptide Analogs

| Synthetic Method | Starting Materials | Observed Stereochemical Outcome | Analytical Confirmation |

|---|---|---|---|

| Carbodiimide Coupling | N-(purin-6-yl)-(S)-amino acids + Dimethyl (S)-glutamate | Racemization at the chiral center, leading to a mixture of (S,S) and (R,S) diastereomers. | Chiral HPLC |

| Nucleophilic Substitution | 6-Chloropurine + Dipeptides | Preservation of stereochemistry, yielding individual (S,S)-diastereomers. | Chiral HPLC |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide profound insights into the structural and electronic properties of molecules like this compound, complementing experimental data.

The flexibility of the acyclic side chain in this compound and its analogs means they can adopt multiple conformations in space, some of which are more energetically favorable than others. The collection of all possible spatial arrangements and their corresponding energies is known as the conformational landscape.

Theoretical methods, particularly molecular mechanics, are employed to evaluate these conformational possibilities. nih.gov By systematically rotating the molecule's single bonds (e.g., the C9-N-C-O dihedral angle) and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformers. Comparing the spatial structures of active versus inactive acyclic nucleoside analogs has shown that compounds with restricted conformational mobility are often devoid of activity. nih.gov This suggests that the ability to adopt a specific, biologically relevant conformation—one that mimics the structure of natural nucleosides like deoxyguanosine—can be a crucial criterion for activity. nih.gov

Table 2: Illustrative Conformational Analysis of a Hypothetical Acyclic Purine Analog

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|---|

| A | ~60° (gauche) | 0.5 | 35 | A stable, folded conformation. |

| B | ~180° (anti) | 0.0 | 60 | The global minimum, an extended conformation. |

| C | ~300° (gauche) | 1.2 | 5 | A higher-energy folded conformation. |

Quantum chemical calculations, especially those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure within a molecule. researchgate.netnih.gov These methods can accurately predict various electronic properties that govern the molecule's reactivity and interaction capabilities.

Calculations are performed to determine the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, these analyses can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how the analog will engage in non-covalent interactions, such as hydrogen bonding and stacking, with a biological target. DFT calculations have been systematically used to study how substitutions on a core ring structure affect molecular structure and spectroscopic properties. nih.gov

Table 3: Representative Electronic Properties of a Purine Analog from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates the ability to donate electrons. |

| Energy of LUMO | -1.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.1 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measures overall polarity, influencing solubility and interactions. |

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. sci-hub.ru For purine analogs, MD simulations offer atomic-level insights into how these ligands bind to and interact with their biological targets, such as enzymes or receptors. nih.govmdpi.com

The process typically begins with a static docked pose of the ligand in the protein's binding site. This complex is then placed in a simulated physiological environment (a box of water molecules and ions), and the forces on every atom are calculated using a classical force field. Newton's laws of motion are then applied to simulate the movements of the atoms over a period ranging from nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory provides a wealth of information:

Root-Mean-Square Deviation (RMSD): Tracks the stability of the protein and ligand over the course of the simulation. A stable RMSD plot indicates that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Identifies which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.com

Hydrogen Bond Analysis: Determines the specific hydrogen bonds formed between the ligand and protein, including their duration or "occupancy," highlighting the most critical interactions for binding.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding affinity of the ligand for the target, helping to explain why some analogs are more potent than others.

These simulations can effectively predict whether acyclic analogs can form stable duplexes with target nucleic acids or how they achieve binding selectivity for one protein over another. nih.gov

Table 4: Sample Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Interaction Type | Ligand Group | Protein Residue | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Hydrogen Bond | Amino (N6) | Asn211 | 2.90 | 99.9 |

| Hydrogen Bond | Hydroxyl (-OH) | Asp155 | 3.10 | 75.4 |

| Hydrophobic | Purine Ring | Trp140 | 3.50 | 95.2 |

Enzymatic and Molecular Interactions of 6 Amino 9h Purin 9 Yl Methanol Analogs

Interactions with Nucleic Acid Synthesis Machinery

A primary target for (6-amino-9H-purin-9-yl)methanol analogs is the enzymatic machinery responsible for the synthesis of viral nucleic acids. By interfering with these polymerases, these compounds effectively halt viral replication.

Analogs of this compound, such as abacavir (B1662851), are potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Abacavir is a carbocyclic nucleoside analog of guanine (B1146940). nih.gov For it to become active, it must be phosphorylated within the cell to its triphosphate derivative, carbovir (B1146969) triphosphate (CBV-TP). nih.govnih.gov This active form then targets the viral RT.

The inhibition of HIV-1 RT by CBV-TP is a key mechanism of action. nih.gov While some non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, nucleoside analogs like abacavir act as competitive inhibitors. nih.gov Although highly effective against HIV-1, the activity of some reverse transcriptase inhibitors can be reduced against HIV-2 RT due to structural differences in the enzyme's binding pocket. researchgate.net However, certain non-nucleoside inhibitors have been shown to inhibit HIV-2 RT, albeit with lower efficacy than against HIV-1 RT. researchgate.net

Table 1: Inhibition of Viral Reverse Transcriptases by this compound Analogs and Other RTIs

| Compound/Analog | Target Enzyme | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| Abacavir (Carbovir Triphosphate) | HIV-1 Reverse Transcriptase | Competitive inhibitor, Chain termination | Potent and selective inhibitor of HIV-1 replication. nih.gov |

| Phenylethylthiazolylthiourea (PETT) derivatives | HIV-1 and HIV-2 Reverse Transcriptase | Non-competitive | PETT-2 inhibits both HIV-1 and HIV-2 RT. researchgate.net |

| Nevirapine | HIV-1 Reverse Transcriptase | Non-competitive | Highly specific for HIV-1 RT, inactive against HIV-2 RT. researchgate.net |

The utility of this compound analogs extends beyond HIV. The reverse transcriptase of the hepatitis B virus (HBV), a DNA virus that replicates via an RNA intermediate, is a logical target for these compounds. nih.gov Indeed, (1R,4S)-4-(6-amino-9H-purin-9-yl)-2-cyclopentene-1-methanol has been identified for its therapeutic use in treating HBV infections. nih.gov The antiviral activity of penciclovir (B1679225), a deoxyguanosine analog, against HBV is dependent on its intracellular conversion to the triphosphate form, which then inhibits the HBV DNA polymerase. nih.gov

The broad-spectrum potential of these analogs has been explored against other viral pathogens. Several nucleoside analogs, including the abacavir precursor (1S,cis)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, have been tested for their ability to inhibit Ebola virus (EBOV) replication. nih.gov Furthermore, the active triphosphate forms of several antiviral agents, including abacavir, have been evaluated as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), demonstrating their potential to be incorporated and terminate further polymerase extension. pharmgkb.org

The primary mechanism by which the activated triphosphate forms of this compound analogs inhibit viral polymerases is through competitive binding with their natural counterparts, the deoxyribonucleoside triphosphates (dNTPs). For instance, carbovir triphosphate (CBV-TP), the active metabolite of abacavir, is an analog of deoxyguanosine-5'-triphosphate (dGTP). nih.gov It competes with the endogenous dGTP for the active site of the HIV reverse transcriptase. nih.gov

Similarly, the 5'-triphosphates of various 5-substituted 2'-deoxyuridine (B118206) analogs act as competitive inhibitors of HIV-1 reverse transcriptase with respect to the natural substrate, dTTP. nih.gov The inhibition of HBV DNA polymerase by ara-ATP and ara-CTP, the triphosphate forms of arabinofuranosyladenine and arabinofuranosylcytosine respectively, is competitive with dATP and dCTP. nih.gov This competition for the enzyme's active site is a crucial step in the inhibitory process.

Following their competitive binding to the viral polymerase, the incorporation of these analogs into the growing viral DNA or RNA chain leads to the termination of its elongation. This is because these analogs typically lack the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. hmdb.ca This act of "chain termination" effectively halts the replication of the viral genome. nih.govnih.gov

Nucleoside analogs that lack a 3'-hydroxyl group are considered obligate chain terminators. hmdb.ca Even in cases where an analog possesses a hydroxyl group at a position equivalent to the 3'-hydroxyl, conformational constraints or steric hindrance can prevent the formation of the subsequent phosphodiester linkage, leading to the same chain-terminating effect. hmdb.ca

Inhibition of Viral Polymerases (DNA and RNA Polymerases)

Modulation of Protein Function and Enzymatic Pathways

Beyond their direct action on viral polymerases, this compound analogs can also modulate the function of various cellular proteins and enzymatic pathways. The metabolic activation of these prodrugs is a key example of this interaction.

Abacavir, for instance, is converted to its active form, carbovir triphosphate, through a series of steps involving cellular enzymes. nih.gov Initially, it is metabolized to abacavir 5'-monophosphate by adenosine (B11128) phosphotransferase. pharmgkb.org This is followed by deamination to form (-)-carbovir (B125634) 5'-monophosphate, which is then converted to the diphosphate (B83284) form by guanylate kinase. pharmgkb.org Finally, various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, and nucleoside diphosphate kinases, convert the diphosphate to the active triphosphate form. nih.gov

The metabolism of these analogs can also be influenced by other cellular enzymes. For example, the use of abacavir has been associated with metabolic events linked to erythrocyte inosine (B1671953) triphosphatase (ITPase) activity. nih.gov Studies have shown that patients with normal ITPase activity may have a higher odds ratio for developing metabolic events when using abacavir compared to those with decreased activity. nih.gov Furthermore, purine (B94841) nucleoside analogs, in general, have been noted for their broad antitumor activity, which is attributed to mechanisms including the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com

Table 2: Cellular Enzymes Involved in the Metabolism and Effect of this compound Analogs

| Enzyme/Protein | Role in Relation to Analogs | Impact on Analog Function/Effect |

|---|---|---|

| Adenosine Phosphotransferase | Phosphorylation of abacavir | Initial step in the activation of abacavir to its antiviral form. pharmgkb.org |

| Guanylate Kinase | Phosphorylation of (-)-carbovir 5'-monophosphate | Key step in the stereoselective activation of abacavir. pharmgkb.org |

| Various Cellular Kinases (Creatine, Pyruvate, etc.) | Conversion of diphosphate to triphosphate form | Final step in producing the active antiviral agent, carbovir triphosphate. nih.gov |

| Inosine Triphosphatase (ITPase) | Metabolism of purine analogs | ITPase activity may influence the occurrence of metabolic side effects associated with abacavir. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Metabolism of dideoxyinosine (ddI) | Inhibition of PNP can prolong the plasma half-life of ddI. nih.gov |

Inhibition of Kinases and Phosphorylases

Analogs of this compound, which belong to the broader class of purine derivatives, have been extensively studied for their ability to interact with and inhibit various enzymes critical to cellular function. Their structural similarity to adenosine triphosphate (ATP), the universal energy currency and phosphate (B84403) donor for kinases, makes them prime candidates for competitive inhibition of this large enzyme family.

Cellular Kinase Phosphorylation of Analogs

The biological activity of many nucleoside and nucleotide analogs depends on their phosphorylation within the cell to form mono-, di-, and triphosphate derivatives. These phosphorylated forms are often the active species that inhibit target enzymes. Studies on acyclic nucleoside phosphonate (B1237965) (ANP) analogs, such as those in the 9-(2-phosphonylmethoxyethyl) or PME series, provide insight into this process.

Research on PME analogs of adenine (B156593) (PMEA), guanine (PMEG), and 2,6-diaminopurine (B158960) (PMEDAP) shows that these compounds are phosphorylated intracellularly to their diphosphate derivatives (PMEApp, PMEGpp, PMEDAPpp). nih.gov The efficiency of this phosphorylation varies depending on the purine base, with CEM cells accumulating higher levels of the guanine analog diphosphate (PMEGpp) compared to the others. nih.gov These diphosphorylated analogs then act as inhibitors and substrates for cellular DNA polymerases, with DNA polymerase delta showing the highest sensitivity. nih.gov The incorporation efficiency of these analogs correlates with their inhibitory potency, with PMEGpp being incorporated seven times more efficiently than PMEApp. nih.gov This demonstrates that cellular kinases recognize and phosphorylate these purine analogs, a crucial step for their ultimate mechanism of action in inhibiting DNA synthesis.

Table 1: Cellular Activity of 9-(2-phosphonylmethoxyethyl) Purine Analogs Data sourced from a study on CEM cells. nih.gov

| Compound | Base | IC₅₀ for DNA Synthesis Inhibition | Relative Phosphorylation Efficiency |

|---|---|---|---|

| PMEG | Guanine | 1 µM | High |

| PMEDAP | 2,6-Diaminopurine | 6 µM | Medium |

| PMEA | Adenine | 25 µM | Low |

Resistance to Metabolic Degradation by Phosphorylases

A key challenge for nucleoside analog drugs is their potential degradation by enzymes like purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, rendering the drug inactive. The chemical structure of this compound and its analogs, particularly those with acyclic side chains at the N9 position, can confer resistance to this metabolic degradation. Unlike natural nucleosides, the ether or stable carbon-carbon linkages in many acyclic analogs are not recognized or are poor substrates for PNP. This metabolic stability is crucial, as it increases the intracellular half-life and bioavailability of the active compound. biointerfaceresearch.com For instance, the development of antimalarial drugs specifically targets enzymes like PNP in the parasite's purine salvage pathway, a pathway that is essential for the parasite but not for humans. biointerfaceresearch.com The stability of analogs against phosphorolytic cleavage is a key design feature for enhancing their therapeutic potential.

Interaction with Heat Shock Proteins (e.g., Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are kinases and transcription factors involved in cancer cell growth and survival. Hsp90 has an ATP-binding site, making it a target for purine-based inhibitors. Analogs of this compound have been developed as potent Hsp90 inhibitors. These synthetic inhibitors, often based on an 8-arylmethyl-9H-purin-6-amine or similar purine scaffold, compete with ATP for binding to the N-terminal domain of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins.

Inhibition of Aminoacyl tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.gov Their indispensable role makes them a target for antimicrobial agents. nih.gov Some aaRS inhibitors are designed as analogs of the aminoacyl-adenylate intermediate, a key species in the enzymatic reaction. researchgate.netwisc.edu

Purine-containing natural products have shown activity as aaRS inhibitors. For example, SB-217452, the serine-linked nucleoside moiety of the antibiotic albomycin, mimics seryl-AMP and inhibits seryl-tRNA synthetase (SerRS) with high potency (IC₅₀ of ~8 nM). researchgate.net The development of synthetic purine analogs as aaRS inhibitors is an active area of research, aiming to exploit the structural features of the natural substrates to achieve potent and selective inhibition, thereby halting protein synthesis in pathogenic organisms. biointerfaceresearch.comnih.gov

Modulation of Other Signaling Enzymes (e.g., PI3Kδ, Src Tyrosine Kinase, p38α MAP Kinase)

Beyond the interactions mentioned above, purine analogs derived from the this compound scaffold have been engineered to selectively target other key signaling enzymes.

PI3Kδ (Phosphoinositide 3-kinase delta): The PI3K pathway is central to cell growth, proliferation, and survival. The delta isoform is primarily expressed in leukocytes, making it an attractive target for inflammatory diseases and hematological malignancies. Analogs of this compound have been developed as potent and selective PI3Kδ inhibitors.

Src Tyrosine Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in signaling pathways that control cell growth, adhesion, migration, and survival. nih.govopenaccessjournals.com Its abnormal activation is linked to cancer progression and metastasis, as well as osteoporosis. nih.govopenaccessjournals.com Potent and selective inhibitors of Src have been developed using a 2,6,9-trisubstituted purine template. nih.govsci-hub.st These inhibitors bind to the ATP pocket of the Src kinase domain. nih.gov For instance, AP23464, a trisubstituted purine, achieves picomolar affinity through specific interactions, including a 3-hydroxyphenethyl group at the N9 position that induces a conformational change in the kinase for tighter binding. nih.gov Another compound, AP23451, was designed to inhibit Src-dependent bone resorption. nih.gov Further modifications led to dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinase, a different approach from traditional ATP-competitive inhibitors. acs.org

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is activated by cellular stress and inflammatory cytokines. Chronic activation of p38α is implicated in inflammatory diseases and some cancers. Purine-based analogs have been explored as inhibitors of p38α.

Effects on Cell Cycle Regulatory Proteins (CDK Inhibitors)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. nih.gov Their aberrant activity is a hallmark of cancer, making them a prime target for therapeutic intervention. nih.gov Purine-based compounds, due to their structural similarity to ATP, have been a fertile ground for the development of CDK inhibitors.

Iterative, structure-based design has led to highly potent and selective CDK inhibitors based on a purine scaffold. nih.govnih.gov For example, starting from O(6)-cyclohexylmethylguanine, researchers developed O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, which showed a 1,000-fold increase in potency against CDK1 and CDK2. nih.gov This enhanced activity was attributed to the formation of additional hydrogen bonds with the kinase and optimal hydrophobic packing in the active site. nih.gov Crystal structures of these purine inhibitors bound to CDK2-cyclin A reveal that the purine core anchors the molecule in the ATP-binding site through a conserved pattern of hydrogen bonds with the hinge region of the kinase (residues Glu81 and Leu83). nih.gov Further modifications to the 2, 6, and 9 positions of the purine ring have been explored to improve potency and selectivity, leading to novel 2,6,9-trisubstituted purines that can overcome drug resistance in certain cancers. mdpi.com

Table 2: Potency of Purine-Based CDK Inhibitors Data derived from structure-based design studies. nih.gov

| Compound | Ki for CDK1/cyclin B | Ki for CDK2/cyclin A |

|---|---|---|

| O(6)-cyclohexylmethylguanine | 5,000 nM | 12,000 nM |

| O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine | 9 nM | 6 nM |

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological function of this compound analogs is intricately linked to their three-dimensional structure and the nature of their chemical substituents. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have been instrumental in elucidating the key features required for enzymatic and molecular interactions. These studies typically focus on modifications of the acyclic "sugar" moiety, substitutions on the purine ring, and the compound's stereochemistry.

Impact of "Sugar" Moiety Modifications on Enzyme Recognition and Activity

The acyclic portion of this compound analogs, which mimics the ribose or deoxyribose sugar in natural nucleosides, plays a pivotal role in how these compounds are recognized and processed by enzymes. Modifications to this "sugar" moiety can profoundly affect their biological activity, particularly in the context of antiviral and anticancer therapies.

Acyclic nucleoside phosphonates (ANPs) are a prominent class of compounds where the sugar ring is replaced by an aliphatic chain. This modification is a key determinant of their antiviral activity. tandfonline.comnih.gov For instance, the replacement of the sugar moiety with a phosphonomethoxyethyl group, as seen in adefovir, results in a molecule that, once phosphorylated, can be recognized by viral DNA polymerases. researchgate.net The incorporation of these analogs into a growing DNA chain leads to termination because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation. nih.gov The ether oxygen within the acyclic chain can also play a role in activity by forming chelates with metal ions, which can influence the binding affinity to polymerases. nih.gov

The length and flexibility of the acyclic linker are also critical. Studies on various acyclic nucleosides have shown that the stereochemistry of the chiral centers within this chain is crucial for biological activity. nih.gov For example, the configuration of the chiral carbons in the side chain of acyclic nucleosides like (S)-Cidofovir and Tenofovir (B777) is essential for their potent antiviral effects. nih.gov

Furthermore, introducing conformational constraints into the acyclic "sugar" moiety can enhance biological activity. The synthesis of pyrrolidine-based phosphonate analogs, which lock the conformation of the acyclic chain, has been shown to produce potent antiviral compounds. researchgate.net This conformational rigidity can lead to a more favorable binding orientation within the active site of the target enzyme.

The following table summarizes the impact of various "sugar" moiety modifications on the biological activity of purine analogs:

| Modification Type | Example Analog Class | Key Findings | Biological Implication |

| Replacement with Acyclic Chain | Acyclic Nucleoside Phosphonates (ANPs) | The aliphatic chain mimics the sugar backbone, allowing recognition by viral polymerases. | Often leads to chain termination of viral DNA/RNA synthesis, resulting in antiviral activity. nih.gov |

| Introduction of Ether Oxygen | PMEA (Adefovir) | The ether oxygen can participate in metal ion chelation, potentially enhancing binding to enzymes. | May improve substrate efficiency for viral polymerases. nih.gov |

| Conformational Restriction | Pyrrolidine-based phosphonates | A locked conformation can lead to a more optimal fit in the enzyme's active site. | Can result in increased potency and selectivity of antiviral or anticancer effects. researchgate.net |

| Modification of Hydroxyl Groups | Truncated carbocyclic scaffolds | Alterations to hydroxyl group positioning can increase interaction with the enzyme's active site. | Can potentially enhance biological activity. |

Influence of Purine Ring Substitutions on Biological Efficacy

Substitutions on the purine ring of this compound analogs, particularly at the C2 and C6 positions, are a key strategy for modulating their biological efficacy and target specificity. A wide range of substituents have been explored, leading to compounds with diverse activities, including anticancer, antiviral, and enzyme-inhibitory properties.

In the context of anticancer activity, 2,6,9-trisubstituted purine derivatives have been extensively studied. For instance, the introduction of an arylpiperazinyl system at the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity against various cancer cell lines. tandfonline.comnih.gov Conversely, the presence of bulky substituents at the C2 position can be detrimental to this activity. tandfonline.comnih.gov This suggests that the size and nature of the C2 substituent are critical for optimal interaction with the target, which in many cases are protein kinases. nih.govresearchgate.net

The nature of the substituent at the C6 position can dramatically alter the biological target. For example, the introduction of heterocyclic groups at C6 has led to the development of potent modifiers of cardiac sodium channels. researchgate.net Specifically, 5-membered heterocyclic rings were found to be optimal for this activity. researchgate.net Thioether-linked derivatives at the C6 position have also been shown to be superior to their oxygen and nitrogen isosteres for certain biological activities. researchgate.net

Furthermore, the electronic properties of the substituents can play a significant role. The introduction of electron-withdrawing groups on a benzhydryl moiety attached to the C6 position has been shown to increase the potency of the compounds as positive inotropes. researchgate.net

The following table provides examples of how purine ring substitutions influence the biological efficacy of purine analogs:

| Position of Substitution | Substituent Type | Example Compound Class | Influence on Biological Efficacy |

| C6 | Arylpiperazinyl | 2,6,9-Trisubstituted purines | Beneficial for cytotoxic activity against cancer cells. tandfonline.comnih.gov |

| C2 | Bulky groups | 2,6,9-Trisubstituted purines | Often unfavorable for cytotoxic activity. tandfonline.comnih.gov |

| C6 | Heterocyclic groups | 6-Heterocyclic-substituted purines | Can confer activity as modifiers of cardiac sodium channels. researchgate.net |

| C6 | Thioether linkages | 6-Thioether-purine derivatives | Can be superior to oxygen or nitrogen linkages for specific biological activities. researchgate.net |

| C6 | Electron-withdrawing groups on a side chain | Benzhydryl-substituted purines | Can increase potency for certain targets. researchgate.net |

| C6 | Cyclo secondary amines | Purine steroid-nucleoside analogs | Can exhibit significant cytotoxicity against specific cancer cell lines. |

Role of Stereochemistry in Molecular Recognition

Stereochemistry is a critical determinant of the biological activity of this compound analogs. The spatial arrangement of atoms, particularly at chiral centers within the acyclic "sugar" moiety, dictates how these molecules interact with their biological targets, which are themselves chiral entities such as enzymes and receptors.

The importance of stereochemistry is well-established in the field of acyclic nucleoside analogs. The chirality of the aliphatic side chain that mimics the sugar residue is crucial for their biological activity. nih.gov It has been consistently observed that different enantiomers of a chiral analog can exhibit vastly different potencies and even different biological effects. researchgate.net This is because the precise three-dimensional positioning of functional groups is necessary for optimal binding to the active site of an enzyme or the binding pocket of a receptor.

For example, in the case of the anti-HIV agent adenallene (B1665521) and the anti-HIV/HBV analog cytallene, which possess axial chirality, the biological activity is highly dependent on the specific stereoisomer. tandfonline.com Similarly, for many acyclic nucleoside phosphonates, one enantiomer is often significantly more active as an antiviral agent than the other. researchgate.net This enantioselectivity is a direct consequence of the specific stereochemical requirements of the viral enzymes they target. nih.gov

The synthesis of chiral acyclic nucleosides often employs stereoselective methods to produce the desired enantiomer, as the "wrong" enantiomer may be inactive or even have undesirable off-target effects. nih.gov The configuration of the chiral centers in the acyclic side chain plays an essential role in the biological activities of these compounds, influencing their ability to be recognized and phosphorylated by cellular or viral kinases, and subsequently incorporated into DNA or RNA by polymerases. nih.govnih.gov

The following table highlights the significance of stereochemistry in the molecular recognition and biological activity of purine analogs:

| Stereochemical Feature | Example Analog Class | Role in Molecular Recognition | Consequence for Biological Efficacy |

| Chiral Center in Acyclic Chain | Acyclic Nucleosides | The specific configuration of chiral centers is essential for proper binding to the active site of enzymes like polymerases and kinases. nih.gov | One enantiomer is often significantly more potent as an antiviral or anticancer agent than the other. researchgate.net |

| Axial Chirality | Adenallene, Cytallene | The geometric orientation of the molecule, dictated by the chiral axis, determines its ability to interact effectively with the target enzyme. tandfonline.com | Different atropisomers can display a great discrepancy in antiviral potency. researchgate.net |

| Glycosyl Bond Conformation | 6,8-Disubstituted Purine Nucleosides | The anti or syn conformation of the glycosyl bond, influenced by substituents, affects binding to enzymes like adenosine kinase. | Potency as an enzyme inhibitor can be highly dependent on the predominant conformation. |

Biological Activities and Mechanistic Insights Non Clinical Focus

Antiviral Activity in Cellular and In Vitro Models

Research into the antiviral potential of purine (B94841) analogs has identified several compounds with significant activity against a range of viruses. While direct data on the exogenous application of (6-amino-9H-purin-9-yl)methanol is scarce, studies on closely related structural derivatives and the role of adenosine (B11128) modifications in the viral life cycle offer a comprehensive picture of its potential.

Inhibition of Human Immunodeficiency Virus (HIV)

Studies have primarily focused on nucleoside analogs that share the core 6-aminopurine structure. One such analog, 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol (IsoddA), has demonstrated notable activity against HIV-1 (strain IIIB) and HIV-2 (strain ZY), as well as clinical isolates of HIV-1. Research indicates that combinations of IsoddA with established antiretroviral drugs like zidovudine (B1683550) (AZT) and 2',3'-dideoxyinosine result in synergistic inhibition of the virus.

The mechanism of action for IsoddA involves its conversion within host cells to its triphosphate form (IsoddATP). This active metabolite is a potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication, with a reported Ki (inhibition constant) of 16 nM. However, the initial phosphorylation of IsoddA in CEM cells, a human T-cell line, is noted to be inefficient. Despite this, the resulting triphosphate form has a substantial half-life of 9.4 hours.

Furthermore, the role of N6-methyladenosine (m6A), a related modification, on HIV-1 RNA itself is an area of active investigation. The m6A modification of viral RNA is regulated by host cell enzymes and can influence viral replication and protein expression. YTHDF proteins, which bind to m6A-modified RNA, have been shown to inhibit HIV-1 infection in both cell lines and primary CD4+ T-cells. This suggests that the methylation status of the adenosine base on viral RNA is a key factor in the viral life cycle.

Activity Against Hepatitis B Virus (HBV)

The analog IsoddA has also been shown to possess in vitro activity against the Hepatitis B virus (HBV) in the HepG2-derived 2.2.15 cell line. However, its selective activity in in vivo HBV models was not substantial.

Mechanistically, the focus has been on the N6-methyladenosine (m6A) modification of HBV's own RNA. Studies show that HBV RNA is modified by m6A, particularly in the coding region of the HBx protein. This modification appears to be crucial for efficient viral replication. Pharmacological inhibition of the methylation process or knockdown of the METTL3 methyltransferase enzyme led to a reduction in viral RNA and protein levels in primary human hepatocytes. This indicates that the m6A modification of HBV RNA promotes viral replication, making the enzymes in this pathway potential targets for antiviral therapies.

Effects on Emerging Viral Pathogens (e.g., Ebola, SARS-CoV-2)

Direct antiviral testing of this compound against emerging pathogens like Ebola virus (EBOV) and SARS-CoV-2 has not been reported. Instead, research has uncovered the critical role of N6-methyladenosine (m6A) modifications on the RNA of these viruses, providing crucial mechanistic insights.

Ebola Virus (EBOV): Studies have revealed that m6A methylation is essential for the efficient RNA synthesis of EBOV. nih.govnih.gov The host cell methyltransferase METTL3 interacts with the EBOV nucleoprotein and is recruited into viral inclusion bodies, where viral RNA synthesis takes place. nih.govnih.gov Analysis of the EBOV messenger RNAs (mRNAs) confirmed that they are methylated by METTL3. nih.gov This dependency suggests that METTL3 is a promising target for developing broadly acting antivirals against EBOV and other hemorrhagic fever viruses. nih.govresearchgate.net

SARS-CoV-2: The RNA of SARS-CoV-2 is also subject to m6A modification by the host cell's machinery. asm.orgnih.gov This modification has been shown to be involved in regulating viral replication and the host's immune response. nih.govnih.gov SARS-CoV-2 infection can alter the expression of the host's m6A-related enzymes. asm.org Specifically, the expression levels of the methyltransferase METTL3 and the demethylase FTO have been linked to viral replication. asm.org Knockdown of METTL3 was found to decrease the replication of SARS-CoV-2, indicating that the m6A modification plays a key role. asm.org These findings highlight that the epitranscriptomic regulation of viral RNA is a significant factor in the virus-host interaction and pathogenesis of COVID-19. nih.govnews-medical.netasm.org

Studies on Viral Replication Pathways and Associated Enzymes

The antiviral activity of purine analogs like this compound is intrinsically linked to their interaction with viral and host enzymes involved in replication.

Reverse Transcriptase Inhibition: As seen with the analog IsoddA, a primary mechanism is the inhibition of viral polymerases. After being phosphorylated by host cell kinases, the resulting triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase, terminating the growing DNA chain.

Modulation of RNA Methylation: The life cycle of many viruses, including HIV, HBV, Ebola, and SARS-CoV-2, is influenced by the N6-methyladenosine (m6A) modification of their RNA. nih.govnih.govnih.govnih.govnews-medical.netfrontiersin.orgresearchgate.net This epitranscriptomic layer of regulation is controlled by host enzymes:

"Writers" (Methyltransferases like METTL3): These enzymes add the methyl group to adenosine. For viruses like EBOV, this process is crucial for viral RNA synthesis. nih.govnih.gov

"Erasers" (Demethylases like FTO and ALKBH5): These enzymes remove the methyl group. The compound this compound (N6-hydroxymethyladenine) is an intermediate in the demethylation pathway mediated by FTO. nih.gov

"Readers" (Binding proteins like YTHDFs): These proteins recognize m6A-modified RNA and mediate downstream effects, such as altering RNA stability or translation, which can either promote or inhibit viral infection.

Targeting these host enzymes represents a promising, broad-spectrum antiviral strategy. nih.govnih.gov For instance, inhibiting the host "writer" METTL3 could disrupt the replication of viruses that depend on m6A for their life cycle. nih.govnih.gov

Anticancer and Antiproliferative Activities in Cell Lines

Similar to its antiviral activities, the anticancer potential of this compound is understood primarily through the lens of N6-adenosine modifications in cancer cell biology rather than through direct testing of the compound as a cytotoxic agent. The dysregulation of m6A methylation is increasingly recognized as a hallmark of many cancers, including leukemia. eurekalert.orgnih.gov

Inhibition of Tumor Cell Growth (e.g., L-1210 Leukemia Cells)

While specific studies on the effect of this compound on L-1210 murine leukemia cells were not identified in the reviewed literature, extensive research into the role of the m6A pathway in acute myeloid leukemia (AML) provides significant mechanistic insights. frontiersin.orgmdpi.comashpublications.org

The enzymes that regulate m6A methylation are frequently dysregulated in leukemia. eurekalert.org

METTL3 and METTL14 ("Writers"): These methyltransferases have been shown to be critical for AML survival. mdpi.com They promote the translation of key oncogenic mRNAs, such as c-MYC and BCL2, which are involved in cell proliferation and apoptosis suppression. frontiersin.orgmdpi.com Overexpression of these writers can promote proliferation and inhibit the normal differentiation of blood stem cells. mdpi.com

FTO ("Eraser"): The demethylase FTO has been identified as an oncogene in certain subtypes of AML. ashpublications.orgnih.govnih.govmdpi.com By removing m6A marks from the transcripts of key genes like MYC, FTO can increase their stability and expression, thereby promoting leukemogenesis. nih.gov The compound this compound is directly relevant here as N6-hydroxymethyladenosine is an intermediate in the FTO-mediated demethylation process. nih.gov

IGF2BPs ("Readers"): This family of m6A reader proteins can stabilize m6A-containing mRNAs. In AML, they play a critical role by stabilizing transcripts of genes involved in metabolism and cell immortalization, and their function is dependent on the m6A modification. ashpublications.org

These findings indicate that the m6A pathway is a crucial regulator of leukemia cell proliferation and survival. Therefore, targeting the enzymes within this pathway, such as the FTO demethylase, represents a promising therapeutic strategy for AML and potentially other leukemias. eurekalert.orgresearchgate.net

Interactive Data Table: Biological Activities of this compound Analogs and Related Mechanisms

This table summarizes the findings on close structural analogs and the mechanistic role of N6-adenosine modifications.

| Category | Subject | Compound/Mechanism | Finding | Relevant Cell Lines |

|---|---|---|---|---|

| Antiviral | HIV-1 / HIV-2 | IsoddA (Analog) | Potent inhibition of reverse transcriptase. Synergistic effects with other antiretrovirals. | CEM, Clinical Isolates |

| HBV | IsoddA (Analog) | In vitro activity against HBV. | HepG2 (2.2.15) | |

| Ebola Virus | m6A Modification | METTL3-mediated methylation of viral RNA is required for efficient viral synthesis. | - | |

| SARS-CoV-2 | m6A Modification | Viral RNA is m6A modified; METTL3 and FTO expression levels are linked to viral replication. | Human Lung Epithelial | |

| Anticancer | Leukemia (AML) | m6A "Writers" (METTL3/14) | Promote translation of oncogenic mRNAs (e.g., c-MYC, BCL2), essential for AML survival. | AML cell lines |